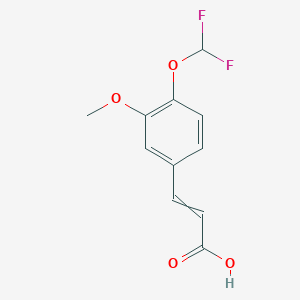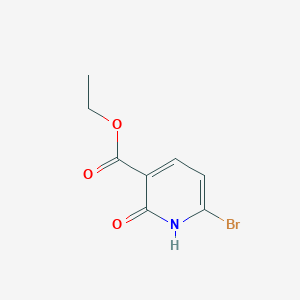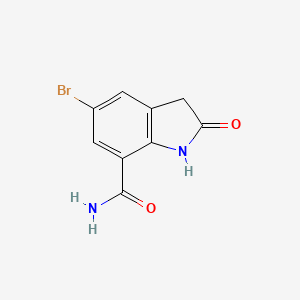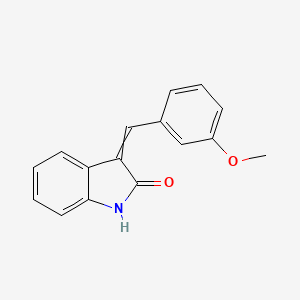
3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with amino acids under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives.
Scientific Research Applications
3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(thiophen-2-yl)propanoic acid: This compound is structurally similar but lacks the methyl group at the 2-position.
3-Amino-2-methylpropanoic acid: This compound lacks the thiophene ring and has different chemical properties.
Uniqueness
3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both the thiophene ring and the amino acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-amino-2-methyl-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5(8(10)11)7(9)6-3-2-4-12-6/h2-5,7H,9H2,1H3,(H,10,11) |
InChI Key |
JAGKBUGHTNBALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)

![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)

![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)

![tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12510825.png)


